3-bromo-6-methoxyisobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-6-methoxyisobenzofuran-1(3H)-one is a chemical compound belonging to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-methoxyisobenzofuran-1(3H)-one can be achieved through various methods. One common approach involves the bromination of 6-methoxyisobenzofuran-1-one. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, employing greener solvents and catalysts can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-bromo-6-methoxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the isobenzofuran ring can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
3-bromo-6-methoxyisobenzofuran-1(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-6-methoxyisobenzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, its antibacterial activity could be due to its interaction with bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-bromo-6-methoxyisobenzofuran-1(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the bromine atom enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H7BrO3 |
---|---|
Molecular Weight |
243.05 g/mol |
IUPAC Name |
3-bromo-6-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H7BrO3/c1-12-5-2-3-6-7(4-5)9(11)13-8(6)10/h2-4,8H,1H3 |
InChI Key |
DIITVNLRWZVLOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(OC2=O)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.